molecular formula C11H8ClF3N4O B2545807 (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine CAS No. 318958-96-2

(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine

Cat. No.: B2545807
CAS No.: 318958-96-2
M. Wt: 304.66
InChI Key: USGMUUDDFSVRRO-NGYBGAFCSA-N
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Description

(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, a pyridine ring, and various functional groups such as chloro, trifluoromethyl, and methoxyamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Functional Group Modifications: The chloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively.

    Formation of the Methoxyamine Group: The final step involves the condensation of the pyrazole-pyridine intermediate with methoxyamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyamine group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its functional groups make it a versatile tool for labeling and tracking biological molecules.

Medicine

Medically, this compound has potential applications as a drug candidate or a pharmacophore in the design of new therapeutic agents. Its structural features may impart specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and trifluoromethyl groups can enhance binding affinity and specificity, while the methoxyamine group may facilitate covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(hydroxy)amine
  • (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(ethyl)amine
  • (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methyl)amine

Uniqueness

What sets (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine apart from similar compounds is the presence of the methoxyamine group, which can impart unique reactivity and biological activity. This functional group can participate in specific chemical reactions that are not possible with other substituents, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O/c1-20-18-6-8-2-3-17-19(8)10-9(12)4-7(5-16-10)11(13,14)15/h2-6H,1H3/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMUUDDFSVRRO-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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